molecular formula C21H23NO5S B565901 N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide CAS No. 1384513-86-3

N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide

Cat. No. B565901
CAS RN: 1384513-86-3
M. Wt: 401.477
InChI Key: TUWODEPFKKGUES-UHFFFAOYSA-N
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Description

“N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide” is a synthetic intermediate used in the synthesis of Dronedarone . It belongs to the class of β-unsaturated ketones and has been shown to have cardiovascular activity . It is also used in the treatment of depression .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with anisoyl chloride in the presence of SnCl4 to give 3-(4-methoxybenzoyl)-5-nitrobenzofuran . This is followed by demethylation and etherification with 1-chloro-3-(di-n-butylamino)propane to give 2-butyl-3-[4-[(3-di-n-butylamino)propoxy]benzoyl]-5-nitrobenzofuran .


Molecular Structure Analysis

The molecule contains two phenyl groups that are able to form hydrogen bonds with each other, as well as dihedral angles that can form hydrogen bonds with water molecules . These properties contribute to its antidepressant activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedel-Crafts acylation, demethylation, and etherification . The nitro group is reduced by platinum oxide to obtain the arylamine, followed by N-methanesulfonylation using methanesulfonyl chloride .

Mechanism of Action

While the exact mechanism of action is not specified in the search results, it is mentioned that the compound has cardiovascular activity and is used in the treatment of depression .

properties

IUPAC Name

N-[2-butyl-3-(4-methoxybenzoyl)-1-benzofuran-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-4-5-6-19-20(21(23)14-7-10-16(26-2)11-8-14)17-13-15(22-28(3,24)25)9-12-18(17)27-19/h7-13,22H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWODEPFKKGUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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